DIMETHYL 5-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE
Overview
Description
DIMETHYL 5-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a dichloroaniline moiety and an isophthalate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with 3,4-dichloroaniline under specific conditions. The process generally includes:
Nitration: Dimethyl isophthalate is nitrated to form dimethyl 5-nitroisophthalate.
Reduction: The nitro group is reduced to an amino group, yielding dimethyl 5-aminoisophthalate.
Acylation: The amino group is then acylated with 3,4-dichlorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the dichloroaniline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroaniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
DIMETHYL 5-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which DIMETHYL 5-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE exerts its effects involves interactions with specific molecular targets. The dichloroaniline moiety can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-{[(3,4-DIMETHOXYBENZOYL)AMINO]ISOPHTHALATE: Similar in structure but with methoxy groups instead of chlorine atoms.
DIMETHYL 5-{[(3,4-DICHLOROPHENYL)AMINO]CARBONYL}AMINO}ISOPHTHALATE: Another closely related compound with slight variations in the substituents
Uniqueness
DIMETHYL 5-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to its specific dichloroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
dimethyl 5-[(3,4-dichlorophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c1-25-15(22)9-5-10(16(23)26-2)7-12(6-9)21-17(24)20-11-3-4-13(18)14(19)8-11/h3-8H,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJFOSREMDYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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